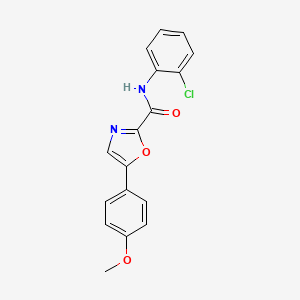

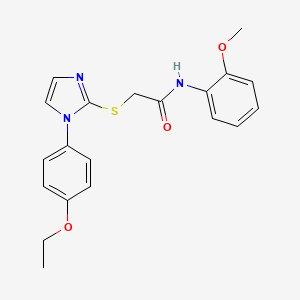

![molecular formula C20H21N3O3S B2458255 4-butoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 898410-70-3](/img/structure/B2458255.png)

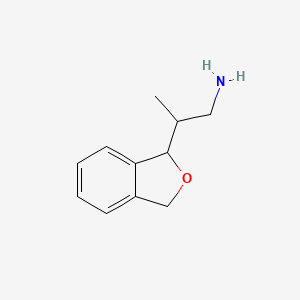

4-butoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-butoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives and has been synthesized using different methods.

Aplicaciones Científicas De Investigación

Anticancer Activity

A notable area of application for derivatives of 1,3,4-oxadiazole, closely related to 4-butoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, is in anticancer research. These derivatives have been synthesized and evaluated for their anticancer efficacy across various cancer cell lines. For instance, a series of N-substituted benzamides containing 1,3,4-oxadiazole and 1,3-thiazole moieties demonstrated significant anticancer activity against breast, lung, colon, and ovarian cancer cell lines. The compounds exhibited moderate to excellent activity, with some showing higher potency than the reference drug etoposide (Ravinaik et al., 2021). Another study on 1,3,4-oxadiazole derivatives related to benzimidazole reported notable activity on breast cancer cell lines, highlighting the potential of these compounds in oncological research (Salahuddin et al., 2014).

Antibacterial and Antioxidant Applications

The antibacterial and antioxidant properties of 1,3,4-oxadiazole derivatives are another significant area of application. One study demonstrated that certain derivatives exhibit potent antioxidant activity and good antibacterial efficacy against Staphylococcus aureus. These findings suggest a dual function of the compounds in both preventing oxidative stress and combating bacterial infections (Karanth et al., 2019).

Nematocidal Activity

Research into the nematocidal activity of 1,3,4-oxadiazole derivatives has shown promising results. Novel compounds containing a 1,3,4-thiadiazole amide group were synthesized and evaluated for their effectiveness against Bursaphelenchus xylophilus, a pathogenic nematode. Some compounds demonstrated superior nematocidal activity, offering potential as lead compounds for the development of new nematicides (Liu et al., 2022).

Material Science Applications

In material science, the incorporation of 1,3,4-oxadiazole units into polymers has been explored for their thermal stability and fluorescence properties. Polymers containing these units exhibit good thermal stability and solubility in certain solvents, making them suitable for casting into thin, flexible films. Additionally, their ability to exhibit fluorescence opens up applications in optoelectronic devices (Sava et al., 2003).

Corrosion Inhibition

Derivatives of 1,3,4-oxadiazole have been studied for their corrosion inhibition properties on mild steel in sulphuric acid, showing effective protection against corrosion. These compounds adhere to the steel surface, forming a protective layer that inhibits corrosion, indicating their potential use in industrial applications (Ammal et al., 2018).

Propiedades

IUPAC Name |

4-butoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-3-4-13-25-15-11-9-14(10-12-15)18(24)21-20-23-22-19(26-20)16-7-5-6-8-17(16)27-2/h5-12H,3-4,13H2,1-2H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVASLTRMBFMFQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

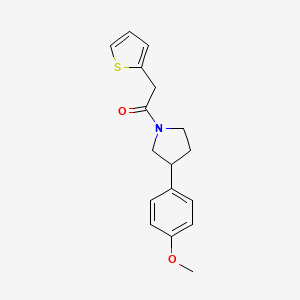

![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2458172.png)

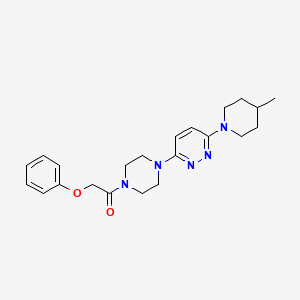

![N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2458178.png)

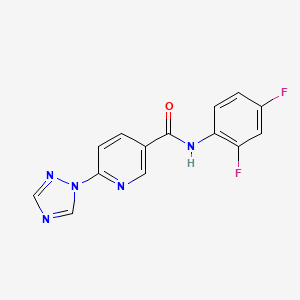

![6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2458183.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-ethoxyquinolin-4-one](/img/structure/B2458187.png)

![4-acetyl-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2458194.png)